N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with a benzyl group and a boronate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include boronic acids, pinacol, and various catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the boronate ester or other substituents.
Substitution: The benzyl and boronate groups can participate in substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzyl or boronate moieties .
Scientific Research Applications
N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations .
Mechanism of Action
The mechanism of action of N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The naphthalene core provides a rigid and planar structure, facilitating π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the naphthalene core.
1-Benzylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a naphthalene core.
4-(Bromomethyl)benzeneboronic acid pinacol cyclic ester: Features a bromomethyl group instead of a benzyl group .
Uniqueness
N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is unique due to its combination of a naphthalene core, benzyl group, and boronate ester. This unique structure imparts specific chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BNO3/c1-23(2)24(3,4)29-25(28-23)21-15-14-20(18-12-8-9-13-19(18)21)22(27)26-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJUBPRGOFBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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